molecular formula C15H15ClN2O3 B13933085 4-Benzyloxy-3-chloro-5-methoxybenzoic acid hydrazide

4-Benzyloxy-3-chloro-5-methoxybenzoic acid hydrazide

Cat. No.: B13933085
M. Wt: 306.74 g/mol
InChI Key: WXCZROYEGBPWGH-UHFFFAOYSA-N
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Description

4-Benzyloxy-3-chloro-5-methoxybenzoic acid hydrazide is an organic compound with a complex structure that includes benzyloxy, chloro, and methoxy functional groups attached to a benzoic acid hydrazide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyloxy-3-chloro-5-methoxybenzoic acid hydrazide typically involves multiple steps. One common method starts with the benzylation of 4-hydroxy-3-methoxybenzoic acid to form 4-benzyloxy-3-methoxybenzoic acid . This intermediate is then chlorinated to introduce the chloro group, resulting in 4-benzyloxy-3-chloro-5-methoxybenzoic acid . The final step involves the reaction of this compound with hydrazine to form the hydrazide derivative.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Benzyloxy-3-chloro-5-methoxybenzoic acid hydrazide can undergo several types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The benzyloxy and methoxy groups can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

    Condensation Reactions: The hydrazide group can react with aldehydes and ketones to form hydrazones.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation and Reduction: Reagents like potassium permanganate (oxidation) or sodium borohydride (reduction) can be used.

    Condensation Reactions: Typically involve aldehydes or ketones in the presence of an acid or base catalyst.

Major Products Formed

    Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.

    Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.

    Condensation Reactions: Hydrazones are the major products formed from reactions with aldehydes or ketones.

Scientific Research Applications

4-Benzyloxy-3-chloro-5-methoxybenzoic acid hydrazide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 4-Benzyloxy-3-chloro-5-methoxybenzoic acid hydrazide is not fully understood. it is believed to interact with various molecular targets through its functional groups. The benzyloxy, chloro, and methoxy groups can participate in different types of chemical interactions, potentially affecting biological pathways and molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Benzyloxy-3-chloro-5-methoxybenzoic acid hydrazide is unique due to the combination of its functional groups, which provide a diverse range of chemical reactivity and potential applications. The presence of the hydrazide group further enhances its utility in various chemical and biological studies.

Properties

Molecular Formula

C15H15ClN2O3

Molecular Weight

306.74 g/mol

IUPAC Name

3-chloro-5-methoxy-4-phenylmethoxybenzohydrazide

InChI

InChI=1S/C15H15ClN2O3/c1-20-13-8-11(15(19)18-17)7-12(16)14(13)21-9-10-5-3-2-4-6-10/h2-8H,9,17H2,1H3,(H,18,19)

InChI Key

WXCZROYEGBPWGH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)C(=O)NN)Cl)OCC2=CC=CC=C2

Origin of Product

United States

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